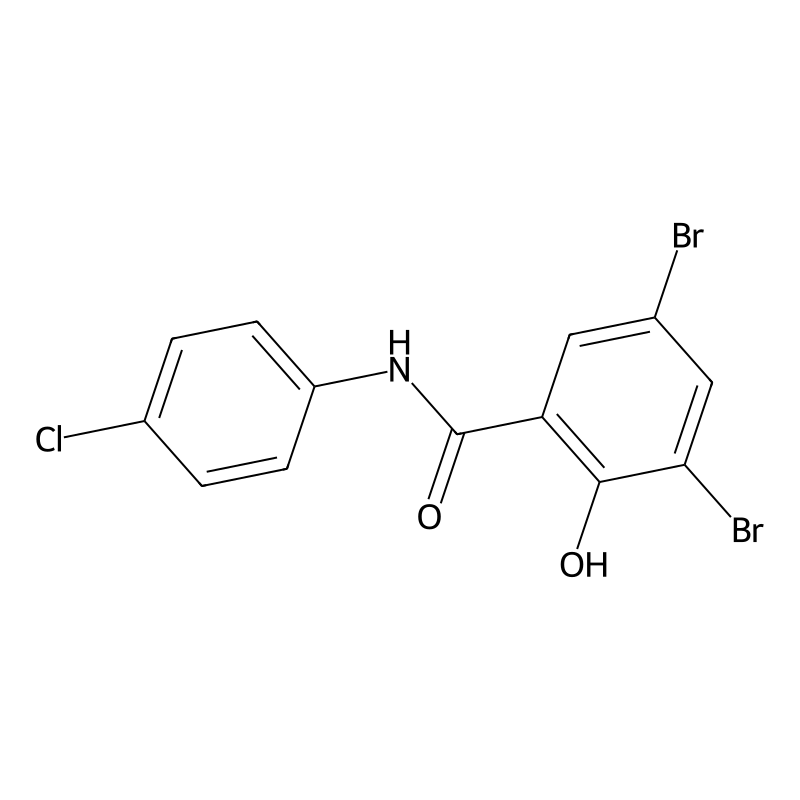

3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide is a chemical compound with the molecular formula and a molecular weight of approximately 405.47 g/mol. It features a benzamide structure with two bromine atoms at the 3 and 5 positions, a chlorine atom at the para position of the phenyl group, and a hydroxyl group at the 2 position. This unique arrangement contributes to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals .

- Nucleophilic substitutions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic attack.

- Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to form corresponding carboxylic acids and amines.

- Electrophilic aromatic substitution: The hydroxyl group can activate the aromatic ring for further substitutions.

These reactions can be utilized in synthetic pathways to develop new compounds with enhanced properties .

3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide has shown promising biological activities. Research indicates that it can inhibit photosynthetic electron transport, making it a candidate for herbicidal applications. Additionally, its structural features suggest potential anti-inflammatory and antimicrobial properties, although further studies are necessary to fully elucidate its mechanisms of action and efficacy .

Several synthetic routes have been explored for the preparation of 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide:

- Bromination: Starting from N-(4-chlorophenyl)-2-hydroxybenzamide, bromination can be performed using bromine in an appropriate solvent (e.g., acetic acid) to introduce bromine atoms at the 3 and 5 positions.

- Coupling Reactions: The compound can also be synthesized via coupling reactions involving 2-hydroxybenzoic acid derivatives and chlorinated phenyl amines.

- Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve the desired product .

The applications of 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide span various fields:

- Agriculture: Due to its herbicidal properties, it may be used in crop protection formulations.

- Pharmaceuticals: Its potential anti-inflammatory and antimicrobial activities make it a candidate for drug development.

- Chemical Research: It serves as a useful intermediate in organic synthesis for developing other biologically active compounds .

Interaction studies have revealed that 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide interacts effectively with certain proteins involved in photosynthesis. These interactions are critical for understanding its mechanism of action as an inhibitor of photosynthetic electron transport. Molecular docking studies have indicated favorable binding affinities with target proteins, suggesting its potential as a lead compound for further drug design .

Several compounds share structural similarities with 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-hydroxy-N-phenylbenzamide | Bromine at position 5; lacks chloro substitution | Less potent against photosynthesis |

| N-(4-Chlorophenyl)-2-hydroxybenzamide | No bromination; only one halogen present | Potentially less reactive |

| 3-Bromo-N-(4-chlorophenyl)-2-hydroxybenzamide | Bromine at position 3; lacks additional bromine | Different reactivity profile |

The uniqueness of 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide lies in its dual halogenation (bromine) combined with a para-chloro substitution on the phenyl ring, which enhances its biological activity compared to similar compounds .